U0126-EtOH

Vue d'ensemble

Description

Applications De Recherche Scientifique

U0126-EtOH has a wide range of applications in scientific research:

Cancer Biology: It is used to study the role of MEK1/2 in cancer cell proliferation and survival.

Cell Signaling: This compound is a valuable tool for investigating the MEK/ERK pathway, which is involved in cell growth, differentiation, and apoptosis.

Autophagy and Mitophagy: This compound inhibits autophagy and mitophagy, making it useful for studying these processes in cellular homeostasis and disease.

Mécanisme D'action

Target of Action

U0126-EtOH is a highly selective inhibitor of MEK1 and MEK2 . These kinases are part of the MAPK/ERK signaling pathway, which plays a crucial role in various biological processes such as differentiation, cell growth, autophagy, apoptosis, and stress responses .

Mode of Action

This compound acts by inhibiting the kinase activity of MEK1/2, thus preventing the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) . This inhibition is noncompetitive with ERK and ATP . It binds to MEK1/2 at a unique site , which distinguishes it from other inhibitors that target the same kinases.

Biochemical Pathways

The primary pathway affected by this compound is the MAPK/ERK signaling pathway . This pathway is composed mainly of four families: MAPK/ERK family or classical pathway, Big MAP kinase-1 (BMK-1), c-Jun N-terminal kinase (JNK), and p38 signaling families . By inhibiting MEK1/2, this compound disrupts this pathway, leading to changes in various cellular processes such as differentiation, cell growth, autophagy, apoptosis, and stress responses .

Pharmacokinetics

It is known that the compound is soluble in dmso at 85 mg/ml (19926 mM) but insoluble in water and ethanol . This solubility profile may influence its bioavailability and distribution within the body.

Result of Action

The inhibition of MEK1/2 by this compound leads to a decrease in the activation of ERK1/2 . This can result in the suppression of various cellular processes, including cell growth and differentiation . Moreover, this compound has been shown to have anti-inflammatory effects and can protect cells against oxidative stress .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution and bioavailability within the body

Analyse Biochimique

Biochemical Properties

U0126-EtOH functions as a non-ATP competitive inhibitor of MEK1 and MEK2, with IC50 values of 72 nM and 58 nM, respectively . It binds to a unique site on MEK1/2, distinct from the ATP-binding site, which allows it to inhibit the kinase activity without competing with ATP. This compound interacts with several biomolecules, including proteins and enzymes involved in the MAPK/ERK signaling pathway. It inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), thereby blocking the downstream signaling events that lead to cell proliferation and survival .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It is known to protect neuronal cells against oxidative stress by reducing reactive oxygen species (ROS) levels . In cancer cells, this compound inhibits cell proliferation and migration by blocking the activation of the ERK pathway . It also affects gene expression by inhibiting the transcriptional activity of AP-1, a transcription factor involved in cell growth and differentiation . Additionally, this compound has been shown to induce apoptosis and autophagy in certain cell types, further highlighting its role in regulating cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to MEK1 and MEK2, leading to the inhibition of their kinase activity . This inhibition prevents the phosphorylation and activation of ERK1/2, which are key components of the MAPK/ERK signaling pathway . By blocking this pathway, this compound disrupts the transmission of signals that promote cell proliferation, survival, and differentiation. Additionally, this compound has been found to upregulate the expression of cytochrome P450 (CYP) enzymes in hepatocarcinoma cells, indicating its role in modulating gene expression at the transcriptional level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Its effects on cellular function may change over time, depending on the duration of treatment and the specific cellular context. Long-term exposure to this compound has been associated with sustained inhibition of the ERK pathway and prolonged suppression of cell proliferation and survival . Additionally, this compound has been shown to exhibit antioxidant properties, which may contribute to its protective effects against oxidative stress over time .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. In mice, a daily intraperitoneal dosage of 30 mg/kg of this compound has been shown to improve cognitive function following myocardial infarction by inhibiting the ERK/STAT1 signaling pathway . Higher doses of this compound have been associated with increased toxicity and adverse effects, such as reduced cell viability and impaired organ function . Therefore, careful consideration of dosage is essential when using this compound in animal studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the MAPK/ERK signaling pathway . It inhibits the phosphorylation of ERK1/2, thereby blocking the downstream signaling events that regulate cell metabolism and growth . Additionally, this compound has been shown to modulate the expression of CYP enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This modulation can affect metabolic flux and alter the levels of metabolites within cells, further influencing cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by its interactions with specific transporters and binding proteins . This compound is known to accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its inhibitory effects on the MAPK/ERK signaling pathway . The distribution of this compound within tissues can vary depending on the route of administration and the specific tissue type, with higher concentrations observed in tissues with active MAPK/ERK signaling.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

U0126-EtOH est synthétisé par un processus en plusieurs étapes impliquant la réaction du bis{amino[(2-aminophényl)sulfanyl]méthylidène}butanedinitrile (2Z,3Z) avec l'éthanol. Les conditions de réaction impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et des contrôles de température spécifiques pour assurer la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance élevées du produit final. Le composé est généralement stocké sous forme de poudre à -20 °C pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

U0126-EtOH subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs et de catalyseurs spécifiques.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation, le borohydrure de sodium pour la réduction et divers agents halogénants pour les réactions de substitution. Les conditions impliquent souvent des températures contrôlées et l'utilisation d'atmosphères inertes pour prévenir les réactions secondaires indésirables .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des sulfoxydes ou des sulfones, tandis que les réactions de réduction peuvent produire des amines ou des alcools .

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Biologie du cancer : Il est utilisé pour étudier le rôle de MEK1/2 dans la prolifération et la survie des cellules cancéreuses.

Signalisation cellulaire : This compound est un outil précieux pour étudier la voie MEK/ERK, qui est impliquée dans la croissance, la différenciation et l'apoptose des cellules.

Autophagie et mitophagie : This compound inhibe l'autophagie et la mitophagie, ce qui le rend utile pour étudier ces processus dans l'homéostasie cellulaire et la maladie.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité kinase de MEK1 et MEK2. Cette inhibition empêche l'activation des kinases régulées par le signal extracellulaire 1 et 2 (ERK1/2), qui sont essentielles à divers processus cellulaires, notamment la prolifération, la différenciation et la survie . En bloquant la voie MEK/ERK, this compound peut induire l'apoptose et inhiber l'autophagie, contribuant à ses propriétés anticancéreuses et anti-inflammatoires .

Comparaison Avec Des Composés Similaires

Composés similaires

PD98059 : Un autre inhibiteur de MEK1/2, mais avec une affinité inférieure à celle de U0126-EtOH.

Trametinib : Un inhibiteur de MEK approuvé en clinique avec des applications dans le traitement du cancer.

Selumetinib : Un autre inhibiteur de MEK utilisé en clinique pour traiter des types spécifiques de cancer.

Unicité de this compound

This compound est unique en raison de sa grande sélectivité et de son inhibition non compétitive de l'ATP de MEK1/2. Cette sélectivité permet un ciblage plus précis de la voie MEK/ERK, réduisant les effets hors cible et augmentant son utilité dans les milieux de recherche .

Propriétés

IUPAC Name |

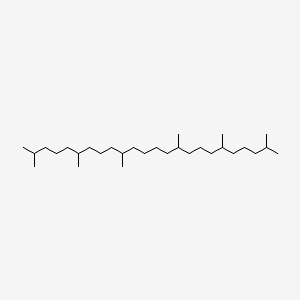

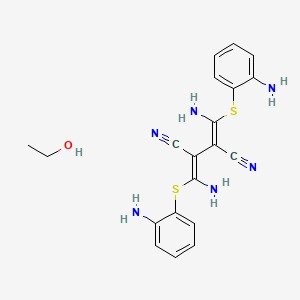

(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6S2.C2H6O/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22;1-2-3/h1-8H,21-24H2;3H,2H2,1H3/b17-11+,18-12+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQULUVMLGZVAF-OYJDLGDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO.C1=CC=C(C(=C1)N)S/C(=C(/C(=C(/SC2=CC=CC=C2N)\N)/C#N)\C#N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585283 | |

| Record name | (2Z,3Z)-Bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile--ethanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173097-76-1 | |

| Record name | (2Z,3Z)-Bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile--ethanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: U0126-EtOH competitively inhibits MEK1/2, effectively blocking the phosphorylation of extracellular signal-regulated kinases (ERK1/2) [, , ]. This inhibition of the MAPK/ERK pathway has been shown to impact various cellular processes, including:

- Reduced proliferation and migration of cells: Studies show that this compound effectively inhibits the proliferation and migration of fibroblast-like synoviocytes (FLS), cells implicated in the pathogenesis of rheumatoid arthritis [].

- Decreased progesterone secretion: In murine luteal cells, this compound treatment led to a decrease in progesterone production, likely by downregulating the expression of key steroidogenic enzymes and steroidogenic factor 1 (SF1) [].

- Potential anti-parasitic effects: Research indicates that this compound shows promising in vitro activity against Echinococcus granulosus, the parasite responsible for cystic echinococcosis. It inhibits parasite growth by suppressing the phosphorylation of EgMKKs and EgERK [].

ANone:

- In vitro: this compound demonstrates efficacy in inhibiting the proliferation and migration of specific cell types, such as fibroblast-like synoviocytes [], and affecting progesterone secretion in murine luteal cells []. Additionally, it exhibits anti-parasitic activity against Echinococcus granulosus protoscoleces in in vitro cultures [].

- In vivo: While in vivo studies using this compound for treating Echinococcus granulosus infection in mice showed a reduction in parasite burden, the results were not statistically significant []. Further research is needed to optimize treatment regimens and explore its potential in vivo applications. In a rat model of cerebral ischemic injury, this compound showed neuroprotective effects, reducing neuronal damage and apoptosis, likely by inhibiting the ERK1/2 pathway [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.